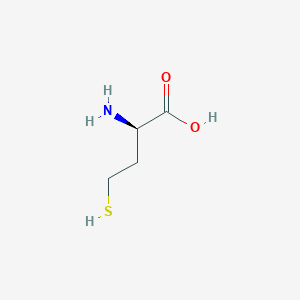

D-Homocysteine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-amino-4-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFHZYDWPBMWHY-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209020 | |

| Record name | D-Homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6027-14-1 | |

| Record name | D-Homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOCYSTEINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X729OQK9H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways Involving D Homocysteine

Methionine Cycle and its Relevance to Homocysteine Isomers

The methionine cycle (also known as the remethylation pathway) primarily involves L-homocysteine. In this cycle, L-homocysteine can be remethylated back to L-methionine. This process can occur via two main routes: a folate-dependent pathway catalyzed by methionine synthase (MS), which requires vitamin B12 as a cofactor, or a folate-independent pathway primarily occurring in the liver and kidneys, catalyzed by betaine-homocysteine methyltransferase (BHMT) using betaine (B1666868) as a methyl donor. practical-haemostasis.comfrontiersin.orgfrontiersin.orgmdpi.commdpi.com

While the methionine cycle predominantly handles L-homocysteine, the presence and potential fate of D-homocysteine in this context are less understood. The enzymes involved in the canonical methionine cycle, such as methionine synthase and betaine-homocysteine methyltransferase, are typically stereospecific for the L-enantiomer of homocysteine. Therefore, this compound is generally not a direct substrate for these enzymes in the same manner as L-homocysteine.

Transsulfuration Pathway and Enantiomeric Considerations

The transsulfuration pathway provides an irreversible route for homocysteine catabolism, leading to the synthesis of cysteine. practical-haemostasis.comfrontiersin.orgfrontiersin.orgreactome.orgucd.ie This pathway is crucial for methionine disposal and the production of cysteine, which is a precursor for important molecules like glutathione. frontiersin.orgfrontiersin.orgucd.ie

The transsulfuration pathway involves two key enzymes:

Cystathionine (B15957) β-synthase (CBS) : This enzyme condenses homocysteine with serine to form cystathionine. This reaction requires pyridoxal-5'-phosphate (vitamin B6) as a cofactor. practical-haemostasis.comfrontiersin.orgfrontiersin.orgucd.ieresearchgate.net

Cystathionine γ-lyase (CGL or CTH) : This enzyme cleaves cystathionine into cysteine and α-ketobutyrate. practical-haemostasis.comfrontiersin.orgfrontiersin.orgwikipedia.orgwikipedia.org This enzyme also requires pyridoxal-5'-phosphate. frontiersin.org

The enzymes of the transsulfuration pathway, like those in the methionine cycle, are typically stereospecific for L-homocysteine. Therefore, this compound is not a direct substrate for CBS or CGL in the canonical transsulfuration pathway. The metabolic fate of this compound would necessitate alternative enzymatic mechanisms that can process its D-configuration.

Enzymatic Conversions and Stereospecificity

The stereospecificity of enzymes is a fundamental principle in biochemistry, meaning that most enzymes recognize and act upon only one specific stereoisomer of a substrate. For amino acids, this typically means enzymes are specific for the L-enantiomer. However, some enzymes are known to act on D-amino acids.

D-amino acid oxidase (DAO) is an enzyme known to catalyze the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide. 16streets.comwikipedia.orgmims.comuni.luthermofisher.comuni.luherts.ac.uknih.gov Given its broad specificity for D-amino acids, D-amino acid oxidase is a plausible enzyme involved in the metabolism of this compound. If this compound were a substrate for DAO, the reaction would yield α-keto-γ-mercaptobutyrate (the α-keto acid analog of homocysteine), ammonia, and hydrogen peroxide.

Table 1: Products of D-Amino Acid Oxidase Activity on this compound (Hypothetical)

| Reactant | Enzyme | Products |

| This compound | D-Amino Acid Oxidase | α-Keto-γ-mercaptobutyrate, Ammonia, Hydrogen Peroxide |

While D-amino acid oxidase is a general candidate, specific enzymes directly interacting with this compound are less commonly reported in the context of central mammalian metabolism compared to L-homocysteine. Research into the specific enzymes that metabolize this compound would involve identifying enzymes capable of recognizing and transforming its unique stereochemical configuration. This could include racemases, which interconvert enantiomers, or other D-amino acid-specific enzymes beyond DAO. The presence and activity of such enzymes would dictate the precise metabolic fate of this compound in biological systems.

Physiological Roles and Regulatory Mechanisms

Role of Homocysteine in One-Carbon Metabolism

D-homocysteine does not play a significant, direct role in the one-carbon metabolic pathway. One-carbon metabolism is a complex network of biochemical reactions centered on folate, which is crucial for processes like nucleotide biosynthesis, amino acid homeostasis, epigenetic maintenance, and redox defense mdpi.comnih.gov. L-homocysteine is a central metabolite in this network, being formed from methionine and then either remethylated back to methionine or catabolized via the transsulfuration pathway nih.govpractical-haemostasis.comfrontiersin.orgnih.gov.

Studies investigating the biological activity of homocysteine enantiomers have shown that L-homocysteine, but not this compound, significantly induces certain cellular responses. For instance, in human aortic endothelial cells, L-homocysteine was found to induce the expression and secretion of pro-inflammatory chemokines like monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8), whereas this compound did not show significant induction of these molecules ahajournals.org. This suggests a stereospecificity in the biological effects of homocysteine, with the L-form being the active participant in these cellular processes ahajournals.org. Similarly, neurotoxic effects attributed to homocysteine, such as those at the N-methyl-D-aspartate (NMDA) receptor, are primarily mediated by the L-form pnas.org.

Regulation of Homocysteine Levels by Cofactors

The regulation of homocysteine levels by various B vitamins (folate, vitamin B12, vitamin B6, and riboflavin) is a critical aspect of L-homocysteine metabolism, ensuring its proper balance within the body practical-haemostasis.comclevelandclinic.orgfoodforthebrain.orgelsevier.esnih.gov. This compound is not known to be directly regulated by these cofactor-dependent pathways in the same manner as L-homocysteine, given its limited physiological role.

Folate (vitamin B9) is essential for the remethylation of L-homocysteine to methionine. The enzyme methionine synthase (MTR) utilizes 5-methyltetrahydrofolate (5-MTHF), a folate derivative, as a methyl donor in this process nih.govpractical-haemostasis.comnih.govfrontiersin.orgclinical-laboratory-diagnostics.com. This pathway is crucial for maintaining low L-homocysteine concentrations and supporting methylation reactions clinical-laboratory-diagnostics.com. There is no evidence to suggest that folate-dependent pathways directly metabolize or regulate this compound.

Vitamin B12 (cobalamin) is a vital cofactor for methionine synthase (MTR), the enzyme responsible for the remethylation of L-homocysteine to methionine nih.govpractical-haemostasis.comnih.govfrontiersin.orgnih.gov. This reaction is central to the methionine cycle and is impaired in vitamin B12 deficiency, leading to L-homocysteine accumulation nih.gov. This compound is not a known substrate for this vitamin B12-dependent remethylation pathway.

Vitamin B6 (pyridoxal 5'-phosphate, PLP) is a crucial cofactor for the transsulfuration pathway, which irreversibly degrades L-homocysteine to cysteine nih.govpractical-haemostasis.comfoodforthebrain.orgnih.govoregonstate.edu. The enzymes cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE), both requiring vitamin B6, catalyze this conversion nih.govoregonstate.edu. This pathway serves as an alternative route for L-homocysteine metabolism, especially when methionine levels are sufficient practical-haemostasis.com. This compound is not reported to be metabolized through these vitamin B6-dependent transsulfuration reactions.

Riboflavin (B1680620) (vitamin B2), in its coenzymatic form flavin adenine (B156593) dinucleotide (FAD), is required as a cofactor for methylenetetrahydrofolate reductase (MTHFR) wikipedia.orgoregonstate.eduahajournals.org. MTHFR is an enzyme in the folate cycle that converts 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, which is then used in the L-homocysteine remethylation pathway nih.govfrontiersin.orgoregonstate.edu. Riboflavin deficiency can lead to increased L-homocysteine levels elsevier.eswikipedia.orgoregonstate.edu. Other cofactors, such as choline (B1196258) (which is a precursor to betaine (B1666868), an alternative methyl donor in L-homocysteine remethylation in the liver and kidneys), also influence L-homocysteine metabolism mdpi.comnih.govfrontiersin.orgoregonstate.edu. There is no evidence suggesting a direct role for riboflavin or other cofactors in the metabolism or regulation of this compound.

Genetic Determinants of Homocysteine Metabolism

Genetic determinants of homocysteine metabolism primarily involve polymorphisms in genes encoding enzymes that regulate L-homocysteine levels nih.govthieme-connect.comnih.govcdnsciencepub.com. These genetic variations can influence the efficiency of L-homocysteine metabolism and contribute to conditions like hyperhomocysteinemia nih.govthieme-connect.comcdnsciencepub.com. The most studied genetic polymorphism is in the methylenetetrahydrofolate reductase (MTHFR) gene (e.g., C677T variant), which affects the activity of the MTHFR enzyme and can lead to elevated plasma L-homocysteine concentrations nih.govoregonstate.edunih.govjournalagent.com. Other genes, such as those for methionine synthase (MTR), methionine synthase reductase (MTRR), and cystathionine β-synthase (CBS), also have polymorphisms that can impact L-homocysteine levels nih.govpractical-haemostasis.comthieme-connect.comcdnsciencepub.com. Given the limited physiological role of this compound, genetic determinants are not typically discussed in the context of its metabolism or regulation.

Pathological Implications and Clinical Correlations of Hyperhomocysteinemia

Cardiovascular System and Vascular Pathology

Hyperhomocysteinemia exerts a broad and detrimental impact on the vascular system, contributing to the pathogenesis of numerous cardiovascular diseases. The vascular toxicity is linked to several mechanisms, including the promotion of oxidative stress, impairment of endothelial function, stimulation of vascular smooth muscle cell proliferation, and activation of thrombosis. nih.govnih.gov These processes collectively contribute to the narrowing and hardening of arteries, increasing the risk of occlusive vascular events. ashpublications.org

Endothelial dysfunction is considered a critical initiating event in the development of atherosclerosis. frontiersin.orgoup.com Hyperhomocysteinemia directly contributes to this process by inflicting endothelial injury. nih.govnih.gov Elevated homocysteine levels lead to increased production of reactive oxygen species (ROS), which creates a state of oxidative stress within the endothelial cells. tandfonline.commdpi.com This oxidative stress impairs the bioavailability of nitric oxide (NO), a potent vasodilator and key regulator of vascular health, partly by promoting the formation of peroxynitrite. nih.gov

The mechanisms through which homocysteine damages the endothelium are numerous and interactive:

Oxidative Stress: Homocysteine auto-oxidation generates ROS, leading to cellular damage. nih.govnih.gov

Reduced Nitric Oxide (NO) Bioavailability: Homocysteine can suppress the activity of enzymes that produce NO and increase molecules that inhibit its function, leading to impaired flow-mediated vasodilation. oup.commdpi.com

Inflammation: Hyperhomocysteinemia can activate inflammatory pathways, leading to the recruitment of monocytes to the arterial wall, a key step in forming atherosclerotic plaque. tandfonline.comahajournals.org

Lipoprotein Modification: Elevated homocysteine may increase the oxidative modification of low-density lipoproteins (LDL), promoting their uptake by macrophages to form foam cells, a hallmark of atherosclerotic lesions. mdpi.comahajournals.orgendocrinolrespract.org

This homocysteine-induced endothelial damage is a foundational element in the progression of atherosclerosis, the chronic inflammatory disease of large arteries that underlies many cardiovascular events. frontiersin.orgtandfonline.com

A substantial body of evidence links hyperhomocysteinemia with an increased risk for coronary artery disease (CAD) and its most severe complication, myocardial infarction (MI). nih.govccjm.org Numerous prospective and retrospective studies have established high homocysteine as an independent risk factor for CAD. nih.govnih.gov

A meta-analysis of 26 studies concluded that for each 5 µmol/L increase in homocysteine level, the risk of coronary heart disease (CHD) events increases by approximately 20%, independent of traditional risk factors. nih.gov Studies have consistently shown that patients with diagnosed CAD have significantly higher serum levels of homocysteine compared to individuals with normal coronary angiograms. frontiersin.orgnih.gov Furthermore, these elevated levels correlate positively with the severity of CAD. nih.govnih.gov In patients who have experienced an acute coronary syndrome (ACS), higher homocysteine levels are associated with a greater risk of recurrent myocardial infarction over the long term. viamedica.pl

| Study Population | Mean Homocysteine Level in MI/CAD Patients (µmol/L) | Mean Homocysteine Level in Controls (µmol/L) | Key Finding |

|---|---|---|---|

| 60 MI Patients and 35 Healthy Individuals (Tamilians) | 24.59 ± 6.14 | 13.73 ± 3.54 | Homocysteine levels were significantly higher (p <0.01) in patients with acute myocardial infarction. nih.gov |

| 70 Subjects Undergoing Coronary Angiogram | Significantly Higher in CAD Group | Lower in Non-CAD Group | Fasting serum homocysteine levels were significantly higher (p < 0.001) in CAD patients. nih.gov |

| 1306 Patients with Acute Coronary Syndrome | Median: 11.9 (IQR: 9.3–15.6) | N/A | Higher homocysteine levels were associated with a higher risk of recurrent MI at long-term follow-up. viamedica.pl |

Elevated plasma homocysteine is a recognized risk factor for cerebrovascular disease and stroke. ashpublications.orgyoutube.comoup.com The association has been confirmed in multiple meta-analyses and prospective studies. ccjm.orgahajournals.org For every 5 µmol/L increase in homocysteine concentration, the odds ratio for cerebrovascular disease is estimated to be 1.5. ahajournals.org

Hyperhomocysteinemia was identified as an isolated risk factor for stroke in a study of young patients (age <55 years). neurology.org In this cohort, 75% of the strokes were large artery, athero-thrombotic in nature, highlighting the role of homocysteine in promoting atherosclerosis within cerebral vessels. neurology.org The relationship between homocysteine and stroke risk can be modified by genetic factors, such as polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene, which is crucial for homocysteine metabolism. ahajournals.org Furthermore, elevated total serum homocysteine is not only a risk factor for a first stroke but also for recurrent strokes. ahajournals.org

Beyond its role in arterial disease, hyperhomocysteinemia is also a risk factor for venous thromboembolism (VTE), which includes deep vein thrombosis (DVT) and pulmonary embolism (PE). ashpublications.orgashpublications.org While the association has been seen as controversial in some contexts, prospective data support this link. allenpress.comnih.gov

Two large prospective cohorts of women, the Women's Health Study (WHS) and the Women's Antioxidant and Folic Acid Cardiovascular Study (WAFACS), demonstrated that higher plasma homocysteine levels are associated with future VTE events. ahajournals.orgahajournals.org The risk appears to be particularly pronounced for unprovoked events, suggesting a biological role for homocysteine in the development of VTE. ahajournals.orgahajournals.org In one study, elevated homocysteine levels were associated with a more than two-fold increased risk for unprovoked pulmonary embolism and a more than 1.5-fold increased risk for unprovoked deep vein thrombosis. ahajournals.org The combination of hyperhomocysteinemia with other inherited thrombophilic factors, such as Factor V Leiden, may significantly amplify the risk of thrombosis. allenpress.com

| Study/Cohort | Outcome | Risk Estimate (Highest vs. Lowest Homocysteine Quartile) |

|---|---|---|

| Women's Health Study (WHS) | Any VTE | Hazard Ratio: 1.31 (95% CI, 1.06–1.63) ahajournals.orgahajournals.org |

| Women's Health Study (WHS) | Unprovoked Pulmonary Embolism | Hazard Ratio: 2.13 (95% CI, 1.30–3.51) ahajournals.orgahajournals.org |

| Women's Health Study (WHS) | Unprovoked Deep Vein Thrombosis | Hazard Ratio: 1.59 (95% CI, 1.05–2.40) ahajournals.orgahajournals.org |

The relationship between homocysteine and hypertension is complex, but many studies indicate a positive association. paulwulleman.beresearchgate.net Elevated homocysteine levels are thought to contribute to increased blood pressure by causing endothelial dysfunction, impairing nitric oxide synthesis, and promoting arterial stiffness. paulwulleman.bedroracle.ai

The term H-type hypertension has been introduced to describe the coexistence of essential hypertension and hyperhomocysteinemia (defined as homocysteine ≥10 or ≥15 µmol/L). oup.comoup.comresearchgate.netnih.gov This condition is of significant clinical concern because the two risk factors act synergistically, substantially increasing the risk of cardiovascular events, particularly stroke, compared to hypertension alone. oup.comresearchgate.netnih.gov In a prospective study of an elderly Chinese population, individuals with H-type hypertension had the highest risk for incident cardiovascular events and all-cause death. nih.gov The hazard ratios were significantly elevated for stroke and coronary events in this group. nih.gov

Animal models provide direct evidence for a causal role. In mice, diet-induced hyperhomocysteinemia was shown to aggravate the formation of angiotensin II-induced aortic aneurysms and increase the incidence of fatal aortic rupture. ahajournals.org The proposed mechanisms involve homocysteine-induced activation of matrix metalloproteinases, which can degrade the aortic wall structure, and exaggeration of adventitial inflammation. ahajournals.org Studies have also observed that patients with acute aortic dissection present with higher homocysteine and lower folate levels compared to controls. bohrium.com

Neurological and Neurodegenerative Disorders

Elevated homocysteine (Hcy) levels are implicated in the pathogenesis of several neurological diseases through various mechanisms, including excitotoxicity, oxidative stress, inflammation, and apoptosis. nih.govnih.govnih.gov Research has demonstrated that Hcy can exert direct toxic effects on the nervous system, contributing to neuronal damage and the progression of neurodegenerative processes. nih.gov

A substantial body of evidence links hyperhomocysteinemia to an increased risk of Alzheimer's disease (AD) and other forms of dementia. wikipedia.orgnih.govnih.gov Prospective studies have shown that elevated plasma total homocysteine (tHcy) is a modifiable risk factor for the development of cognitive decline and dementia in older adults. nih.gov Individuals with tHcy levels exceeding 14 µmol/L have been found to have a nearly doubled risk of developing AD. nih.gov

The mechanisms by which hyperhomocysteinemia may contribute to AD pathology are multifaceted. It is suggested that elevated Hcy can promote the accumulation of amyloid-beta (Aβ) and tau protein, two key pathological hallmarks of AD. jscimedcentral.comnih.gov Furthermore, hyperhomocysteinemia is associated with increased oxidative stress and neuroinflammation, both of which are implicated in the neurodegenerative cascade of AD. Animal studies have demonstrated that elevated Hcy can lead to increased Aβ deposition and the formation of phosphorylated tau. nih.gov

| Risk Factor Association | Relative Risk of Dementia |

| Moderately raised homocysteine | 1.15 to 2.5 nih.gov |

Hyperhomocysteinemia is also implicated in the pathogenesis and progression of Parkinson's disease (PD). nih.gov Patients with PD, particularly those treated with levodopa, often exhibit elevated plasma Hcy levels. nih.gove-jmd.org The metabolism of levodopa, a primary treatment for PD, can lead to an increase in Hcy production. e-jmd.org

The neurotoxic effects of homocysteine are thought to contribute to the degeneration of dopaminergic neurons in the substantia nigra, a key feature of PD. nih.gov Mechanisms include the induction of oxidative stress, mitochondrial dysfunction, apoptosis, and endothelial dysfunction. nih.govnih.gov Hyperhomocysteinemia can also trigger inflammatory signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which are involved in the inflammatory processes observed in PD. nih.govnih.gov Moreover, N-homocysteinylation of proteins like DJ-1 and α-synuclein can exacerbate their dysfunction and aggregation, contributing to the neurodegenerative process in PD. wikipedia.org

Elevated homocysteine levels are strongly associated with cognitive impairment and brain atrophy, particularly in the elderly. researchgate.netfrontiersin.org Studies have shown an inverse relationship between serum homocysteine levels and cognitive function in individuals with dementia. frontiersin.org Hyperhomocysteinemia has been linked to atrophy in various brain regions, including the hippocampus, medial temporal lobe, and cortical areas. frontiersin.orgmdpi.comoup.com

Research suggests a threshold effect, where homocysteine concentrations above a certain level (e.g., >11 µmol/L) are associated with an accelerated rate of brain atrophy and cognitive decline. nih.govfrontiersin.org The VITACOG trial demonstrated that lowering homocysteine levels with B vitamins could slow the rate of brain atrophy in individuals with mild cognitive impairment, particularly in those with higher baseline Hcy levels. researchgate.netfrontiersin.org This suggests that the detrimental effects of homocysteine on brain structure and function may be, to some extent, reversible.

| Homocysteine Level (µmol/L) | Associated Neurological Finding |

| > 11 | Increased rate of medial temporal lobe atrophy frontiersin.org |

| > 11.3 | Significant reduction in regional brain atrophy with B vitamin treatment frontiersin.org |

| > 15 | Defined as hyperhomocysteinemia wikipedia.orgnih.gov |

Evidence also suggests a connection between hyperhomocysteinemia and other neurological disorders such as multiple sclerosis (MS) and epilepsy. nih.gov Elevated plasma homocysteine levels have been observed in patients with MS, although the exact mechanism remains under investigation. nih.govnih.gov It is hypothesized that homocysteine may contribute to the pathogenesis of MS through its neurotoxic effects and by influencing inflammatory processes within the central nervous system. nih.govmdpi.com Homocysteine may also play a role in the dysregulation of the blood-brain barrier, a key factor in the development of MS. mdpi.com

In patients with epilepsy, elevated homocysteine levels have also been reported. nih.govneurologia.com.pl This may be partly due to the long-term use of certain antiepileptic drugs that can interfere with folate metabolism. nih.govneurology.org The excitotoxic properties of homocysteine and its derivatives, such as homocysteic acid, are thought to contribute to neuronal hyperexcitability and seizures. nih.gov

Homocysteine exerts its neurotoxic effects through several interconnected mechanisms, ultimately leading to neuronal cell death. One of the primary mechanisms is excitotoxicity, mediated through the activation of N-methyl-D-aspartate (NMDA) receptors. tandfonline.comresearchgate.net Homocysteine and its metabolite, homocysteic acid, can act as agonists at NMDA receptors, leading to excessive calcium influx, which in turn triggers a cascade of neurotoxic events. nih.gov

Furthermore, homocysteine can induce DNA damage and activate the DNA damage response in neurons, leading to apoptosis (programmed cell death). jscimedcentral.comnih.gov This process involves the activation of enzymes like poly-ADP-ribose polymerase (PARP) and the induction of tumor suppressor proteins such as p53. nih.gov Oxidative stress is another critical component of homocysteine-induced neurotoxicity. The auto-oxidation of homocysteine generates reactive oxygen species (ROS), which can damage cellular components and contribute to neuroinflammation and apoptosis.

| Mechanism of Neurotoxicity | Key Molecular Players | Consequence |

| Excitotoxicity | NMDA receptors, Calcium (Ca++) | Neuronal damage and death nih.govresearchgate.net |

| DNA Damage & Apoptosis | PARP, p53, Caspases | Programmed cell death nih.gov |

| Oxidative Stress | Reactive Oxygen Species (ROS) | Cellular damage, neuroinflammation |

Hyperhomocysteinemia is a recognized risk factor for cerebral small vessel disease (SVD), a condition that affects the small arteries, arterioles, capillaries, and venules of the brain. nih.govnih.govmdpi.com SVD is a major contributor to stroke and vascular dementia. nih.gov Elevated homocysteine levels can damage the endothelial lining of small blood vessels through mechanisms including inflammation, oxidative stress, and proliferation of smooth muscle cells. nih.govmdpi.com

A crucial aspect of SVD associated with hyperhomocysteinemia is the disruption of the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. Homocysteine can increase the permeability of the BBB by affecting the integrity of tight junctions and adherens junctions between endothelial cells. nih.gov This is thought to occur, in part, through an NMDA receptor-dependent mechanism on the endothelial cells themselves. nih.gov The breakdown of the BBB can lead to the leakage of harmful substances into the brain, contributing to neuroinflammation and neuronal injury. nih.gov

Bone Metabolism and Osteoporosis

Hyperhomocysteinemia is now considered a risk factor for osteoporosis and associated fractures. tandfonline.comoup.com While initial observations stemmed from patients with homocystinuria, a rare genetic disorder leading to severe skeletal deformities, subsequent research has confirmed that even moderate elevations in homocysteine levels can negatively impact bone health in the general population. tandfonline.comopenaccessjournals.com

Several large-scale prospective studies have demonstrated a significant association between high plasma homocysteine levels and an increased risk of osteoporotic fractures, independent of bone mineral density (BMD) and other conventional risk factors. openaccessjournals.comaafp.org The relationship with BMD itself has been less consistent in studies, suggesting that homocysteine's detrimental effect may be more on bone quality rather than just bone mass. tandfonline.compjms.com.pk

The proposed mechanisms for how homocysteine impacts bone metabolism are multifaceted:

Stimulation of Bone Resorption: Cell culture studies indicate that high levels of homocysteine stimulate the activity of osteoclasts, the cells responsible for breaking down bone tissue. tandfonline.com

Impairment of Bone Formation: While the primary effect appears to be on resorption, some evidence suggests homocysteine may also induce apoptosis (programmed cell death) in osteoblasts, the cells that form new bone. tandfonline.com

Disruption of Collagen Cross-linking: Homocysteine can interfere with the function of the enzyme lysyl oxidase, which is crucial for forming stable cross-links in collagen, the primary protein component of the bone matrix. This disruption weakens the bone's structural integrity. tandfonline.com

| Research Finding | Outcome | Reference |

| Prospective cohort studies | High homocysteine levels significantly increased the risk of osteoporotic fracture. | oup.comaafp.org |

| Animal and cell culture studies | Elevated homocysteine stimulates osteoclast activity and may induce osteoblast apoptosis. | tandfonline.com |

| Biochemical studies | Homocysteine interferes with collagen cross-linking by inhibiting lysyl oxidase. | tandfonline.com |

Renal Disorders and End-Stage Renal Disease

A strong and consistent association exists between hyperhomocysteinemia and renal dysfunction. oup.com In patients with chronic kidney disease (CKD), particularly those with end-stage renal disease (ESRD), the prevalence of hyperhomocysteinemia is remarkably high, affecting 85-100% of this population. oup.comnih.gov Plasma homocysteine levels are strongly and inversely correlated with the glomerular filtration rate (GFR), a key measure of kidney function. oup.com

While it is clear that renal failure leads to elevated homocysteine, the primary mechanism is believed to be impaired renal metabolism and clearance of homocysteine rather than solely reduced filtration. nih.govplu.mx The uremic environment in renal failure may also inhibit enzymes crucial for homocysteine metabolism elsewhere in the body. nih.gov

Crucially, hyperhomocysteinemia is recognized as an independent risk factor for the high rates of cardiovascular and atherosclerotic disease seen in patients with ESRD. nih.govnih.govahajournals.org The elevated homocysteine levels contribute to the significant cardiovascular morbidity and mortality in this patient population. proquest.com Although hemodialysis can temporarily reduce plasma homocysteine levels, they typically remain elevated between sessions. nih.gov

| Patient Population | Prevalence of Hyperhomocysteinemia | Associated Risk | Reference |

| End-Stage Renal Disease (ESRD) | 85-100% | Independent risk factor for atherosclerosis and cardiovascular events. | oup.comnih.govahajournals.org |

| Chronic Kidney Disease (CKD) | High, increases as GFR declines | Associated with progressive decline in renal function. | oup.comfrontiersin.org |

Diabetes Mellitus and Insulin Resistance

The relationship between hyperhomocysteinemia, diabetes, and insulin resistance is complex. While plasma homocysteine levels are not always elevated in individuals with diabetes, hyperhomocysteinemia is associated with a higher risk of diabetic complications. nih.gov Specifically, elevated homocysteine has been linked to microalbuminuria (an early sign of diabetic kidney disease) and retinopathy in both type 1 and type 2 diabetes. nih.gov

In patients with type 2 diabetes, higher homocysteine concentrations are also related to an increased risk of macrovascular disease and mortality. nih.govahajournals.org In fact, the negative vascular impact of hyperhomocysteinemia appears to be stronger in individuals with diabetes than in those without. nih.govahajournals.org

The connection to insulin resistance, a key feature of type 2 diabetes, is an area of active research. Some epidemiological studies suggest an association between hyperhomocysteinemia and insulin resistance. nih.govdiabetesjournals.orgdiabetesjournals.org Proposed mechanisms include homocysteine-induced endoplasmic reticulum (ER) stress in adipose tissue, which can disrupt insulin signaling. nih.gov Furthermore, hyperhomocysteinemia may promote inflammation in adipose tissue, a known contributor to insulin resistance. nih.govoup.com However, other studies have found conflicting or even inverse relationships, indicating that the interaction is not straightforward and may be influenced by various metabolic factors. d-nb.infonih.gov

| Condition | Association with Hyperhomocysteinemia | Potential Mechanism | Reference |

| Type 2 Diabetes | Increased risk for microalbuminuria, retinopathy, and macrovascular disease. | Worsening of endothelial dysfunction. | nih.gov |

| Insulin Resistance | Associated in some studies; may exacerbate insulin resistance. | Induction of endoplasmic reticulum stress and inflammation in adipose tissue. | nih.govoup.com |

Inflammatory and Autoimmune Conditions

Elevated homocysteine is increasingly viewed not just as a marker of inflammation but also as a contributor to the inflammatory process. labmed.org.tw

Hyperhomocysteinemia is associated with chronic systemic inflammation. labmed.org.tw Homocysteine can induce oxidative stress, which in turn promotes inflammatory pathways. labmed.org.tw Research indicates that elevated homocysteine can stimulate the expression and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). plos.orgnih.gov This pro-inflammatory state may help explain the link between hyperhomocysteinemia and various chronic inflammatory diseases. researchgate.net

Inflammatory Bowel Disease (IBD): Patients with IBD, including Crohn's disease and ulcerative colitis, have a significantly higher prevalence of hyperhomocysteinemia compared to healthy individuals. nih.govthieme-connect.comproquest.com This may be due to malabsorption of vitamins like B12 and folate, which are essential for homocysteine metabolism, or the effects of medications used to treat IBD. nih.govproquest.com The elevated homocysteine in IBD is associated with lower levels of vitamin B12 and markers of inflammation. nih.gov It is considered a potential pathogenic link to the increased risk of thrombosis and osteoporosis seen in IBD patients. nih.govproquest.com

Rheumatoid Arthritis (RA): Hyperhomocysteinemia is also common in patients with RA. bmj.com It is considered an independent risk factor for the accelerated atherosclerosis and increased cardiovascular mortality observed in this autoimmune disease. clinexprheumatol.orgnih.gov The elevated homocysteine levels in RA have been associated with disease activity and a state of non-remission. oup.comjrheum.org While some medications for RA, like methotrexate, can interfere with folate metabolism, this effect can be mitigated with folic acid supplementation. jrheum.org

Psoriasis: This chronic inflammatory skin disease is also linked with significantly higher serum homocysteine levels. nih.govportlandpress.com The hyperhomocysteinemia in psoriasis may be caused by an insufficiency of folic acid and vitamin B12. nih.govoup.com Homocysteine is thought to promote the immuno-inflammatory processes in psoriasis by activating specific immune cells (Th1 and Th17 cells) and inducing the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. nih.govportlandpress.com

| Disease | Prevalence/Finding | Associated Factors/Mechanisms | Reference |

| Inflammatory Bowel Disease (IBD) | Significantly higher prevalence of hyperhomocysteinemia. | Vitamin B12/folate deficiency; inflammation. | nih.govthieme-connect.com |

| Rheumatoid Arthritis (RA) | Commonly found; associated with cardiovascular risk and disease activity. | Chronic inflammation; medication effects (methotrexate). | bmj.comclinexprheumatol.orgoup.com |

| Psoriasis | Significantly higher serum levels. | Folic acid/vitamin B12 insufficiency; activation of inflammatory pathways (NF-κB). | nih.govportlandpress.com |

Pregnancy Complications and Neural Tube Defects

Elevated maternal homocysteine levels are associated with a range of adverse pregnancy outcomes. nih.govnih.gov Hyperhomocysteinemia can impair endothelial function and promote thrombosis, which can, in turn, affect placental perfusion and function. imedpub.commediresonline.org

High homocysteine levels have been linked to several specific placenta-mediated complications:

Preeclampsia: A condition characterized by high blood pressure and organ damage. nih.govnih.gov

Placental Abruption: The premature separation of the placenta from the uterus. nih.govnih.gov

Fetal Growth Restriction (FGR): A condition where the fetus does not grow at a normal rate. nih.govnih.gov

Recurrent Pregnancy Loss: Multiple miscarriages. nih.govnih.gov

The link between homocysteine and neural tube defects (NTDs) , such as spina bifida, is well-established, though it is often intertwined with folate status. Folic acid is critical for the remethylation of homocysteine to methionine. A deficiency in folic acid can lead to an accumulation of homocysteine. The mechanism is thought to involve dysfunction of methionine synthase, an enzyme crucial for both homocysteine metabolism and the synthesis of components of myelin, rather than a direct toxic effect of homocysteine itself. imedpub.com

Cancer Research and Homocysteine Linkages

The connection between hyperhomocysteinemia and cancer is a subject of extensive investigation, with numerous studies suggesting that disturbed homocysteine metabolism is associated with many forms of human cancer. nih.govresearchgate.net Elevated plasma homocysteine has been observed in patients with various malignancies, including breast, ovarian, pancreatic, colorectal, and lung cancer. mdpi.comrehabilitacioncelular.esnih.gov This has led to the exploration of homocysteine as a potential risk factor for carcinogenesis and as a novel tumor biomarker. nih.govresearchgate.net

The mechanisms underlying this association are multifaceted, involving epigenetic alterations, induction of oxidative stress, and promotion of inflammation. However, the relationship is complex, and findings across epidemiological studies have sometimes been inconsistent, indicating that the role of homocysteine may vary depending on the cancer type and other contributing factors. plos.orgplos.org

Detailed Research Findings

Research into the role of homocysteine in carcinogenesis has identified several key molecular pathways through which it may exert its effects.

Aberrant DNA Methylation: Homocysteine sits at a critical junction in the methionine cycle, which is responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for nearly all cellular methylation reactions, including DNA methylation. nih.gov Hyperhomocysteinemia can disrupt this cycle, leading to an altered SAM/S-Adenosylhomocysteine (SAH) ratio. jscimedcentral.com This inhibits DNA methyltransferases (DNMTs), enzymes that catalyze DNA methylation. jscimedcentral.comwikipedia.org The resulting aberrant DNA methylation patterns, such as global hypomethylation and gene-specific hypermethylation, are hallmarks of cancer. wikipedia.org Global hypomethylation can lead to chromosomal instability, while the hypermethylation of promoter regions can silence tumor suppressor genes, both of which are critical events in tumorigenesis. nih.goviiarjournals.org

Induction of Oxidative Stress: Elevated homocysteine levels are known to be pro-oxidant. nih.gov This can lead to increased production of reactive oxygen species (ROS) and oxidative stress, which can damage cellular components like DNA, proteins, and lipids. researchgate.netresearchgate.net This oxidative damage is a well-established contributor to genomic instability and the initiation and progression of cancer. escires.com

Promotion of Inflammation: A growing body of evidence links hyperhomocysteinemia with chronic inflammation, a known risk factor for cancer. labmed.org.tw Studies have shown that total homocysteine levels in cancer patients significantly correlate with pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). iiarjournals.orgresearchgate.net This suggests that cancer-related inflammation may be associated with elevated homocysteine levels, potentially creating a microenvironment that is conducive to tumor growth. nih.goviiarjournals.org

Influence on Cell Proliferation: In vitro studies have demonstrated that increased homocysteine levels can enhance the proliferation of certain cancer cell lines. nih.gov The rapid proliferation of tumor cells requires a high rate of metabolic activity, including the methionine cycle, which could lead to an accumulation and release of homocysteine. mdpi.comnih.gov Conversely, very high concentrations of homocysteine may also be cytotoxic to cancer cells, suggesting a complex, concentration-dependent role in tumor progression. nih.gov

Homocysteine as a Potential Biomarker

The observation that many cancer patients exhibit elevated plasma homocysteine has prompted research into its utility as a tumor marker. nih.govresearchgate.net Studies have suggested that serum homocysteine levels may reflect the proliferation rate of tumor cells, increasing as tumors grow and declining in response to tumor cell death following treatment. nih.govnih.gov This dynamic nature makes it a candidate for monitoring disease activity and therapeutic response. nih.gov For instance, in breast cancer, variations in homocysteine levels have been significantly correlated with disease-free survival, suggesting a potential prognostic role. researchgate.net However, its utility as a standalone biomarker is still under investigation, as levels can be influenced by various genetic and nutritional factors, such as folate and Vitamin B12 status. nih.govfrontiersin.org

Table 1: Proposed Mechanisms Linking Hyperhomocysteinemia to Cancer

| Mechanism | Description of Effect on Carcinogenesis | Key References |

|---|---|---|

| Aberrant DNA Methylation | Disruption of the methionine cycle alters the SAM/SAH ratio, leading to inhibition of DNA methyltransferases. This results in global DNA hypomethylation (genomic instability) and hypermethylation of tumor suppressor genes (gene silencing). | nih.govjscimedcentral.comwikipedia.org |

| Oxidative Stress | Elevated homocysteine acts as a pro-oxidant, increasing reactive oxygen species (ROS) that cause damage to DNA, proteins, and lipids, contributing to mutations and genomic instability. | researchgate.netresearchgate.netescires.com |

| Chronic Inflammation | Homocysteine levels are correlated with pro-inflammatory cytokines (e.g., TNF-α, IL-6), fostering an inflammatory microenvironment that can promote tumor growth and progression. | iiarjournals.orglabmed.org.twresearchgate.net |

| Increased Cell Proliferation | In vitro studies show homocysteine can enhance the growth rate of some cancer cell lines. Rapidly dividing tumor cells have a high metabolic demand on the methionine cycle, potentially increasing homocysteine production. | nih.govmdpi.comnih.gov |

Table 2: Summary of Clinical Findings on Homocysteine Levels in Cancer

| Cancer Type | Observed Homocysteine Levels | Key References |

|---|---|---|

| Colorectal Cancer | Studies report significantly higher levels in patients compared to controls, suggesting a strong association with risk. However, some conflicting results exist. | nih.goviiarjournals.orgnih.gov |

| Breast Cancer | Elevated levels have been observed, particularly in women with advanced-stage disease. It has been investigated as a potential prognostic marker for disease-free survival. | researchgate.netiiarjournals.orgresearchgate.net |

| Lung Cancer | Increased total homocysteine levels were observed in newly diagnosed, untreated patients, especially in advanced stages. | rehabilitacioncelular.es |

| Gastric Cancer | Elevated homocysteine levels are associated with an increased risk of gastric cancer. | plos.orgmdpi.com |

| Ovarian & Pancreatic Cancer | Studies have detected elevated serum homocysteine levels in patients. | mdpi.comrehabilitacioncelular.esresearchgate.net |

| Overall Cancer Risk | Meta-analyses suggest high homocysteine levels are associated with an increased overall risk of cancer, often in conjunction with folate deficiency. However, large prospective studies have shown inconsistent or null associations for overall risk, while noting some site-specific links. | plos.orgplos.orgnih.gov |

Mechanisms of Homocysteine Mediated Pathogenesis

Oxidative Stress and Reactive Oxygen Species Production

The direct role of D-homocysteine in inducing oxidative stress and reactive oxygen species (ROS) production is not as thoroughly documented as that of L-homocysteine. General homocysteine (primarily L-homocysteine) is known to contribute to oxidative stress through the generation of various reactive oxygen species, including superoxide (B77818) anion radical and hydrogen peroxide, a process often catalyzed by transition metals ahajournals.orgphysiology.orgashdin.commdpi.com. It has been noted that this compound can undergo cyclization to form homocysteine thiolactone, a reaction that carries implications for oxidative stress and cellular signaling smolecule.com. However, detailed research findings specifically demonstrating this compound's independent capacity to induce significant oxidative stress or ROS production, distinct from the well-established mechanisms of L-homocysteine, are scarce in the available literature.

Endothelial Cell Dysfunction and Activation

Elevated levels of this compound have been generally associated with an increased risk of cardiovascular diseases, including atherosclerosis and thrombosis, and this condition may contribute to endothelial dysfunction and promote inflammatory responses smolecule.com. Nevertheless, specific experimental data directly attributing endothelial cell dysfunction and activation to this compound is limited. In contrast, studies on homocysteine's effects on endothelial cells, which typically refer to L-homocysteine, demonstrate its capacity to impair endothelial cell function, interfere with nitric oxide production, and increase intracellular reactive oxygen species mdpi.comfrontiersin.org. Crucially, research indicates that while L-homocysteine and D,L-homocysteine can significantly increase monocyte adhesion to endothelial cells, this compound alone does not exhibit this effect uni-muenchen.de. This suggests a lack of direct involvement of this compound in certain aspects of endothelial cell activation related to leukocyte recruitment.

Inflammatory Pathway Activation

While this compound has been broadly mentioned in association with promoting inflammatory responses smolecule.com, direct evidence detailing its specific mechanisms in inflammatory pathway activation is limited, and some studies indicate a lack of effect compared to the L-isomer. The activation of inflammatory pathways by homocysteine (primarily L-homocysteine) involves the upregulation of adhesion molecules and chemokines, mediating the recruitment of circulating monocytes and contributing to pro-inflammatory responses mdpi.com.

Chemokine and Cytokine Induction (e.g., MCP-1, IL-8, IL-6, TNFα)

Research has revealed a clear enantiomeric specificity concerning the induction of certain chemokines by homocysteine. Specifically, L-homocysteine has been demonstrated to induce the expression and secretion of monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8) in cultured human aortic endothelial cells ahajournals.org. However, this compound did not induce this chemokine expression, thereby demonstrating enantiomeric specificity ahajournals.org. This finding is critical, as it indicates that this compound does not directly contribute to the induction of these specific pro-inflammatory chemokines, unlike its L-enantiomer. Studies on the induction of other cytokines like IL-6 and TNFα by homocysteine generally refer to L-homocysteine or homocysteine without specifying the isomer wjgnet.comcdnsciencepub.comnih.govumich.edunih.govresearchgate.net.

Leukocyte Adhesion and Endothelial-Leukocyte Interactions

Consistent with the findings on chemokine induction, this compound has been shown not to significantly increase monocyte adhesion to endothelial cells uni-muenchen.de. This contrasts with L-homocysteine, which is known to enhance neutrophil-endothelial interactions, leading to increased adhesion and migration of leukocytes across endothelial monolayers, and upregulating endothelial adhesion molecules such as ICAM-1, E-selectin, and P-selectin ahajournals.orgnih.govnih.gov. The limited evidence suggests that this compound does not play a direct role in promoting leukocyte adhesion to the same extent as L-homocysteine.

Cellular Proliferation and Smooth Muscle Cell Remodeling

Endoplasmic Reticulum Stress Response

While homocysteine (L-homocysteine) is well-established to cause endoplasmic reticulum (ER) stress by disrupting disulfide bond formation and leading to protein misfolding, and activating the unfolded protein response (UPR) wjgnet.comportlandpress.comnih.govplos.orgashpublications.org, direct evidence for this compound specifically inducing ER stress is not detailed in the available research. Although this compound can cyclize to homocysteine thiolactone, which has implications for cellular signaling smolecule.com, the direct link to inducing ER stress response pathways by this compound itself is not explicitly reported as a primary mechanism.

Analytical Methodologies for D Homocysteine and Total Homocysteine Quantification in Research

Chromatographic Techniques

Chromatography encompasses a range of powerful analytical methods that separate, identify, and quantify the components of a mixture. For homocysteine analysis, several chromatographic techniques are utilized, each with its own set of advantages and limitations. A common initial step in the analysis of total homocysteine involves the reduction of disulfide bonds to convert all forms of homocysteine (e.g., homocystine and protein-bound homocysteine) into its free thiol form.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of total homocysteine and can be adapted for the chiral separation of its enantiomers. This method involves passing a liquid sample through a column packed with a solid adsorbent material, which separates the sample components.

HPLC coupled with fluorescence detection is a widely used and sensitive method for total homocysteine measurement. nih.govnih.gov This approach requires a pre-column derivatization step to render the non-fluorescent homocysteine molecule detectable by a fluorescence detector. A common derivatizing agent is 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F). frontierspartnerships.org The resulting fluorescent derivative is then separated on a reversed-phase HPLC column and quantified.

For the specific analysis of D-homocysteine, chiral HPLC methods are necessary. This can be achieved by using a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers. sigmaaldrich.comcsfarmacie.cz Crown-ether based CSPs have shown particular promise for the separation of D- and L-amino acid enantiomers. chromatographyonline.com Alternatively, a chiral derivatizing agent can be used to create diastereomers that can then be separated on a standard achiral HPLC column. nih.gov

Performance Characteristics of HPLC with Fluorometric Detection for Total Homocysteine:

| Parameter | Typical Value/Range |

| Linearity Range | 1 – 400 µmol/L researchgate.net |

| Intra-assay Precision (%CV) | ≤1.68% researchgate.net |

| Inter-assay Precision (%CV) | ≤2.83% researchgate.net |

| Accuracy (Recovery) | 96 - 103% researchgate.net |

| Limit of Quantitation (LOQ) | 0.4 µmol/L researchgate.net |

HPLC with electrochemical detection offers an alternative to fluorometric detection and has the significant advantage of not requiring a derivatization step for thiols like homocysteine. nih.govnih.gov This method directly measures the current generated by the oxidation or reduction of homocysteine at an electrode surface as it elutes from the HPLC column.

To achieve enantioselectivity for this compound, a chiral stationary phase would be required, similar to the approach used with fluorometric detection. A two-dimensional HPLC system, which combines an achiral column for initial separation followed by a chiral column for enantiomeric resolution, has been successfully employed for the determination of homocysteine enantiomers in biological samples. researchgate.net

Gas-Liquid Chromatography

Gas-Liquid Chromatography (GLC), often performed as Gas Chromatography (GC), is another technique that can be adapted for the analysis of amino acid enantiomers, including this compound. In GC, the sample is vaporized and passed through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the liquid stationary phase coated on the column wall.

For the analysis of non-volatile amino acids like homocysteine, a derivatization step is essential to increase their volatility. sigmaaldrich.com This typically involves esterification of the carboxyl group and acylation of the amino group. sigmaaldrich.com To separate the D- and L-enantiomers, a chiral stationary phase is employed within the GC column. nih.govsigmaaldrich.com The use of a chiral column, such as one coated with Chirasil-L-Val, allows for the resolution of the derivatized amino acid enantiomers. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of total homocysteine. nih.govspringernature.comthermofisher.cn This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. After chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio of the resulting ions. Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting the initial ions and analyzing the resulting fragment ions. sigmaaldrich.com

While most LC-MS/MS methods for homocysteine are designed for total homocysteine quantification and are not stereospecific, the technique can be adapted for chiral analysis. By using a chiral HPLC column, the D- and L-enantiomers can be separated before they enter the mass spectrometer, allowing for their individual quantification. osti.gov This approach combines the enantioselective separation of chiral HPLC with the high sensitivity and specificity of mass spectrometric detection.

Performance Characteristics of LC-MS/MS for Total Homocysteine:

| Parameter | Typical Value/Range |

| Linearity Range | 5.87 - 50.7 µmol/L sigmaaldrich.com |

| Intra-assay Precision (%CV) | < 2.9% nih.gov |

| Inter-assay Precision (%CV) | 3.8 - 5.9% nih.gov |

| Limit of Quantitation (LOQ) | 0.117 µmol/L sigmaaldrich.com |

Enzymatic Assays

Enzymatic assays offer a different approach to homocysteine quantification, relying on the high specificity of enzymes. These assays are typically designed for the measurement of total L-homocysteine, as enzymes are chiral molecules and generally interact with only one enantiomer of a substrate. blockscientific.comdiazyme.comfishersci.comdiazyme.com

The general principle of these assays involves a series of enzymatic reactions. First, disulfide bonds in the sample are reduced to free homocysteine. Then, an enzyme specific for L-homocysteine catalyzes a reaction that ultimately leads to a measurable product. For example, some assays use a homocysteine S-methyltransferase to convert L-homocysteine to S-adenosylhomocysteine (SAH), which is then measured. wikipedia.org Other methods may involve enzymes that produce hydrogen sulfide from homocysteine, which can then be quantified. nih.gov

The specificity of these enzymatic assays for the L-enantiomer makes them unsuitable for the direct quantification of this compound. However, they are valuable tools for measuring the biologically relevant L-homocysteine.

Performance Characteristics of an Enzymatic Assay for Total L-Homocysteine:

| Parameter | Typical Value/Range |

| Linearity Range | 3 - 50 µmol/L diazyme.com |

| Intra-assay Precision (%CV) | < 7.5% wikipedia.org |

| Inter-assay Precision (%CV) | < 7.5% wikipedia.org |

| Correlation with HPLC | Good diazyme.com |

Enzymatic Cycling Assays

Enzymatic cycling assays represent a significant advancement in the quantification of total homocysteine (tHcy), offering a sensitive and automated alternative to chromatographic methods. nih.gov These assays are designed for use on common automated clinical chemistry analyzers, which makes them cost-effective and rapid. tandfonline.com The fundamental principle of these assays involves the enzymatic conversion of homocysteine, which is then coupled to a series of cycling reactions that amplify the detection signal.

Before the enzymatic reaction, bound or oxidized forms of homocysteine in the sample are reduced to free homocysteine, typically using a reducing agent like dithiothreitol (DTT) or triethyl phosphine (TCEP). msesupplies.comnih.gov This initial reduction step ensures the measurement of total homocysteine, which includes all forms present in circulation. oup.com

Research has demonstrated the robust performance of these enzymatic assays. They exhibit good linearity over a clinically relevant range and show strong correlation with established methods like high-performance liquid chromatography (HPLC) and immunoassays. tandfonline.comdiazyme.comnih.gov

Table 1: Performance Characteristics of a Recombinant Enzymatic Cycling Assay

| Parameter | Result |

|---|---|

| Limit of Detection (LOD) | 0.31 µmol/L nih.gov |

| Linearity Range | 1 to 100 µmol/L nih.gov |

| Total Imprecision (CV%) | < 5.4% for concentrations between 11.4 and 39.4 µmol/L nih.gov |

| Correlation (vs. Immunoassay) | Deming Regression: Slope=1.00, Intercept=-0.75, r=0.992 nih.gov |

| Turnaround Time | 10–12 minutes tandfonline.com |

Colorimetric and Spectrophotometric Enzymatic Methods

Colorimetric and spectrophotometric enzymatic methods provide a straightforward approach for homocysteine quantification, often adaptable to standard laboratory equipment. nih.gov These methods are based on an enzymatic reaction that produces a chromogen, a substance that can be quantified by measuring its light absorbance at a specific wavelength. nih.govoup.com

One such method utilizes a recombinant L-homocysteine α,γ-lyase (rHCYase). oup.com After an initial reduction step to release bound homocysteine, the rHCYase enzyme acts on the total homocysteine to produce hydrogen sulfide (H₂S). This H₂S then reacts with N,N-dibutylphenylenediamine to generate a chromophore, which can be measured spectrophotometrically. oup.com This assay has been successfully implemented on automated chemistry analyzers. oup.com

Another principle involves the enzymatic release of hydrogen sulfide, which then reacts to form a colored compound. nih.gov More recent developments have explored the use of functionalized xanthene dyes for the colorimetric and fluorometric detection of cysteine and homocysteine. nih.govgoogle.com These methods offer high selectivity and can distinguish homocysteine from other thiols like cysteine. nih.govgoogle.com Gold nanoparticle-based colorimetric assays have also been developed, where the presence of homocysteine inhibits the thermally induced disassembly of gold nanocomposites, resulting in a quantifiable color change. rsc.org

The performance of these methods is characterized by good precision and sensitivity. oup.comfrontierspartnerships.org For example, an automated enzymatic assay on the Hitachi 912 analyzer demonstrated a limit of quantification of 1.54 μmol/L and linearity up to at least 80 μmol/L. oup.com

Enzymatic Conversion Immunoassays

Enzymatic conversion immunoassays combine the specificity of an enzymatic reaction with the sensitivity of an immunoassay. researchgate.netnih.gov This hybrid approach allows for the development of rapid, precise, and fully automated assays for total homocysteine. nih.govoup.com The core principle involves a two-step process: first, all forms of homocysteine in a sample are reduced and then enzymatically converted to a single, measurable product. This product is subsequently quantified using a competitive immunoassay. researchgate.netoup.com

The most common enzymatic conversion involves the enzyme S-adenosyl-L-homocysteine hydrolase (SAHase). oup.com In the presence of excess adenosine, SAHase quantitatively converts L-homocysteine to S-adenosyl-L-homocysteine (SAH). nih.govoup.comsceti.co.jp The amount of SAH produced is directly proportional to the initial total homocysteine concentration in the sample.

The second step is the quantification of the newly formed SAH. This is typically achieved through a competitive immunoassay using a monoclonal antibody that is highly specific for SAH. researchgate.netoup.com In this format, the SAH from the sample competes with a labeled or immobilized SAH conjugate for a limited number of binding sites on the anti-SAH antibody. oup.comsceti.co.jp The signal generated is inversely proportional to the concentration of SAH, and therefore to the original homocysteine concentration. sceti.co.jp This method avoids the need for radioisotopes or complex chromatographic separations and has been adapted for various platforms, including microtiter plates and automated analyzers. nih.govoup.com

Table 2: Performance of an Enzymatic Conversion Immunoassay (Microtiter Plate Format)

| Parameter | Result |

|---|---|

| Within-Assay Imprecision (CV%) | < 6% nih.govoup.com |

| Between-Assay Imprecision (CV%) | < 8% nih.govoup.com |

| Correlation (vs. HPLC) | Good correlation reported nih.govoup.com |

| Analysis Time | 82 samples within 2.5 hours nih.govoup.com |

Immunoassays

Immunoassays are widely used in clinical and research laboratories for the determination of total homocysteine due to their potential for high throughput, automation, and ease of use. nih.govresearchgate.net These methods utilize the highly specific binding between an antibody and an antigen to quantify the analyte of interest. nih.gov For homocysteine, most immunoassays are indirect, measuring S-adenosyl-L-homocysteine (SAH) after enzymatic conversion, as antibodies raised directly against homocysteine may cross-react with the structurally similar and more abundant amino acid, cysteine. nih.gov

Enzyme Immunoassay (EIA)

The Enzyme Immunoassay (EIA), often in the format of an Enzyme-Linked Immunosorbent Assay (ELISA), is a common method for homocysteine quantification. nih.govmedicalonex.comnih.gov The assay typically follows the enzymatic conversion of homocysteine to SAH. sceti.co.jp

The principle is based on a competitive binding reaction. sceti.co.jpbioscience.co.uk Microtiter plates are pre-coated with a bovine serum albumin-SAH (BSA-SAH) conjugate. nih.gov The enzyme-treated samples containing SAH are added to the wells along with a specific monoclonal mouse anti-SAH antibody. nih.gov The SAH in the sample competes with the SAH coated on the plate for binding to the antibody. After an incubation period, a secondary antibody conjugated to an enzyme (like horseradish peroxidase) is added. nih.govsceti.co.jp Finally, a substrate is introduced, and the resulting color development is measured spectrophotometrically. nih.gov The absorbance is inversely related to the concentration of homocysteine in the original sample. sceti.co.jp

Table 3: Comparison of EIA with HPLC

| Parameter | Finding |

|---|---|

| Correlation (r) | 0.81 (p<0.0001) nih.gov |

| Median Value (EIA) | 10.6 µmol/L nih.gov |

| Median Value (HPLC) | 9.0 µmol/L nih.gov |

Fluorescence Polarization Immunoassay (FPIA)

Fluorescence Polarization Immunoassay (FPIA) is a homogeneous competitive immunoassay that has been fully automated for large-scale homocysteine testing. nih.govoup.com The technique is based on the principle that small, fluorescently labeled molecules rotate rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light. mdpi.com However, when this fluorescent molecule is bound by a large antibody, its rotation slows significantly, and the emitted light remains highly polarized. mdpi.com

In the FPIA for total homocysteine, a sample is first treated to reduce oxidized homocysteine. It is then incubated with reagents containing SAH hydrolase, adenosine, a fluorescent-labeled SAH analog (tracer), and an anti-SAH antibody. oup.com The homocysteine in the sample is converted to SAH. This unlabeled SAH competes with the fluorescent SAH tracer for binding sites on the anti-SAH antibody. researchgate.net The degree of polarization of the fluorescence is inversely proportional to the concentration of homocysteine in the sample. This method is known for its speed, precision, and high degree of automation. nih.govresearchgate.net

Table 4: Analytical Performance of an Automated FPIA

| Parameter | Result |

|---|---|

| Total Imprecision (CV%) | ≤ 5% nih.gov |

| Analytical Sensitivity | 0.70 µmol/L nih.gov |

| Correlation vs. HPLC (rho) | 0.83 (p < 0.0001) nih.gov |

| Within-Run Precision (CV%) | 3.6% nih.gov |

| Between-Run Precision (CV%) | 4.1% nih.gov |

Chemiluminescence Immunoassay (CLIA)

Chemiluminescence Immunoassay (CLIA) is another highly sensitive and automated method used for homocysteine determination. nih.govbiochemia-medica.com Similar to other immunoassays for this analyte, CLIA typically employs a competitive format following the reduction of homocysteine disulfides and their enzymatic conversion to S-adenosylhomocysteine (SAH). tandfonline.comnih.gov

The assay involves the competition between SAH from the sample and SAH coupled to magnetic microparticles for binding to a limited amount of anti-SAH antibody labeled with a chemiluminescent substance (e.g., acridinium ester). nih.govnih.gov After incubation, a magnetic field is applied to separate the bound and unbound fractions. The amount of light emitted upon triggering the chemiluminescent reaction is measured by a luminometer. The intensity of the light signal is inversely proportional to the concentration of homocysteine in the sample.

Studies comparing CLIA with HPLC have shown that while the methods correlate, CLIA may produce systematically higher values, suggesting a potential difference in specificity. nih.govbiochemia-medica.comnih.gov Despite this, the high sensitivity and automation of CLIA make it a valuable tool in many laboratory settings. oup.com

Table 5: Comparison of CLIA vs. HPLC-FD

| Parameter | Result |

|---|---|

| Mean Concentration (CLIA) | 15.7 ± 4.14 µmol/L biochemia-medica.comnih.gov |

| Mean Concentration (HPLC-FD) | Significantly lower than CLIA nih.gov |

| Systematic Bias (CLIA) | +5.85 ± 2.77 µmol/L biochemia-medica.comnih.gov |

| Correlation with LC-MS/MS | Slope=0.9334, Intercept=1.750, R²=0.9637 oup.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| L-Homocysteine |

| Total Homocysteine (tHcy) |

| S-adenosyl-L-homocysteine (SAH) |

| S-adenosylmethionine (SAM) |

| Methionine |

| Cysteine |

| Adenosine |

| Dithiothreitol (DTT) |

| Triethyl phosphine (TCEP) |

| Hydrogen Sulfide (H₂S) |

| N,N-dibutylphenylenediamine |

| NAD+ (Nicotinamide adenine (B156593) dinucleotide) |

| NADH (Nicotinamide adenine dinucleotide, reduced) |

| Bovine Serum Albumin (BSA) |

Immunonephelometric Methods

Immunonephelometric assays represent an automated approach for the quantification of total homocysteine (tHcy). These methods are based on the principle of measuring the turbidity of a solution, which is created by the formation of immune complexes. The process for homocysteine measurement typically involves a multi-step procedure that is performed on automated clinical chemistry analyzers.

The core of the method involves the enzymatic conversion of homocysteine to S-adenosyl-L-homocysteine (SAH), followed by a competitive immunoassay. A common workflow is as follows:

Reduction: Initially, disulfide bonds in the sample, including protein-bound homocysteine and homocystine, are reduced to free homocysteine. This is typically achieved using a reducing agent like dithiothreitol (DTT).

Enzymatic Conversion: The free homocysteine is then enzymatically converted to SAH in the presence of S-adenosyl-methionine (SAM), a reaction catalyzed by homocysteine methyltransferase.

Competitive Immunoassay: The SAH generated from the sample competes with a known amount of a synthetic antigen, such as S-adenosyl-cysteine (SAC) conjugated to a carrier protein like thyroglobulin (TG), for binding to a limited number of anti-SAH antibodies. nih.gov These antibodies are typically bound to polystyrene particles.

Nephelometric Detection: The aggregation of the polystyrene particles by the antibody-antigen binding creates turbidity. The amount of light scattered by these immune complexes is measured by a nephelometer. The concentration of SAH in the sample is inversely proportional to the measured scattered light signal; a higher concentration of patient-derived SAH results in less aggregation of the antibody-coated particles and thus a weaker light-scattering signal. nih.gov The final homocysteine concentration is determined by comparing the result to a standard curve generated from calibrators with known homocysteine concentrations. nih.gov

An evaluation of a commercially available immunonephelometric method demonstrated a limit of detection of 0.5 µM and a total imprecision ranging from 5.0% to 7.6%. nih.govresearchgate.net The recovery rates for this method were found to be between 96.4% and 104.2%. nih.govresearchgate.net

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution analytical technique used for the separation of charged molecules in a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. It has been adapted for the quantification of total homocysteine and other thiols in biological samples, offering the advantage of analyzing multiple compounds in a single run. nih.gov

The general procedure for analyzing homocysteine using CE involves several key steps:

Sample Preparation: Similar to other methods for total homocysteine, the initial step involves the reduction of disulfide bonds to free the homocysteine from its bound forms. This is accomplished using reducing agents such as dithiothreitol or mercaptoethanol. researchgate.net Subsequently, proteins are typically precipitated and removed from the sample. researchgate.net

Derivatization: To facilitate detection, the free thiol groups are derivatized with a labeling agent. Fluorogenic reagents like 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole (ABD-F) or 6-iodoacetamidofluorescein are commonly used to create fluorescent derivatives that can be detected with high sensitivity. nih.govnih.gov

Separation and Detection: The derivatized sample is injected into the capillary. When a high voltage is applied, the analytes migrate through the capillary at different velocities based on their charge-to-size ratio, leading to their separation. The separated derivatives are then detected as they pass a detector window. Common detection methods include UV detection or, for fluorescent derivatives, laser-induced fluorescence (LIF), which provides enhanced sensitivity. nih.govnih.gov A study utilizing a UV detector reported a detection limit of 0.5 µM for homocysteine. nih.gov The separation of homocysteine, cysteine, and glutathione can be achieved in under 8 minutes. nih.gov

Coupling CE with mass spectrometry (CE-MS) is another powerful approach that can simplify sample preparation and eliminate the need for derivatization. researchgate.net

Validation and Comparison of Analytical Methods

The quantification of total homocysteine is performed using a variety of analytical platforms, including immunoassays, chromatographic techniques, and enzymatic assays. nih.gov The selection of a particular method in a research or clinical setting often depends on factors such as sample throughput, cost, and available instrumentation, as comparative studies have generally shown minimal bias between different methodologies. nih.gov

Immunoassays, such as immunonephelometric methods and fluorescence polarization immunoassay (FPIA), are well-suited for automated, high-throughput analysis in clinical laboratories. nih.gov An evaluation of one immunonephelometric assay demonstrated a strong correlation with both a High-Performance Liquid Chromatography (HPLC) reference method (Y = 1.02X - 0.79, R² = 0.99) and another automated immunoassay (Y = 1.003X + 0.06, R² = 0.98). researchgate.net However, this particular immunonephelometric method showed a slight positive bias when compared against both HPLC and the other immunoassay. researchgate.netresearchgate.net

Capillary electrophoresis with laser-induced fluorescence (CE-LIF) has also been compared with established methods. Studies have shown that the results for total plasma homocysteine obtained by CE-LIF are interchangeable with those from HPLC with fluorescence detection and FPIA. nih.gov While chromatographic methods like HPLC and CE are known for their high selectivity, they often necessitate more extensive sample preparation and derivatization steps compared to automated immunoassays. nih.gov

A comparison between a validated HPLC method and a spectrophotometric enzymatic cycling (S-Ec) method revealed that the results were comparable. redalyc.orgscielo.br However, the HPLC method offered a broader linear range and a lower limit of detection. redalyc.org

The table below summarizes key performance characteristics of different analytical methods for total homocysteine quantification based on published research findings.

| Parameter | Immunonephelometric Assay | HPLC | Spectrophotometric Enzymatic Cycling (S-Ec) | Capillary Electrophoresis (UV) |

| Linearity | N/A | up to 85.0 µmol/L redalyc.orgresearchgate.net | up to 50.0 µmol/L redalyc.org | N/A |

| Limit of Detection (LOD) | 0.5 µmol/L nih.govresearchgate.net | 1.0 µmol/L redalyc.orgresearchgate.net | 1.74 µmol/L redalyc.org | 0.5 µmol/L nih.gov |